5-bromo-3-(3,4-diethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like acetic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydroindole derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another brominated compound with applications in the synthesis of coenzyme Q analogues.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with structural similarities in the aromatic ring.
Uniqueness
5-BROMO-3-[(3,4-DIETHOXYPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H20BrNO3 |
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Molecular Weight |
390.3 g/mol |
IUPAC Name |
5-bromo-3-[(3,4-diethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H20BrNO3/c1-3-23-17-8-5-12(10-18(17)24-4-2)9-15-14-11-13(20)6-7-16(14)21-19(15)22/h5-8,10-11,15H,3-4,9H2,1-2H3,(H,21,22) |
InChI Key |
IUWSFDKGGAQTDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2C3=C(C=CC(=C3)Br)NC2=O)OCC |
Origin of Product |
United States |
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